molecular formula C11H11NO2 B15169938 N-[(1E)-3-Oxo-1-buten-1-yl]benzamide

N-[(1E)-3-Oxo-1-buten-1-yl]benzamide

Cat. No.: B15169938
M. Wt: 189.21 g/mol
InChI Key: NBYGRKKDHGQKLP-BQYQJAHWSA-N
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Description

N-[(1E)-3-Oxo-1-buten-1-yl]benzamide (CAS: 250376-84-2) is a benzamide derivative characterized by an α,β-unsaturated ketone (enone) group attached to the benzamide core. Its synthesis and applications remain underexplored compared to other benzamide analogs.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(E)-3-oxobut-1-enyl]benzamide

InChI

InChI=1S/C11H11NO2/c1-9(13)7-8-12-11(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b8-7+

InChI Key

NBYGRKKDHGQKLP-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide typically involves the reaction of benzamide with an appropriate butenyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

N-[(1E)-3-Oxo-1-buten-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bond of the butenyl group, leading to the formation of various addition products.

Scientific Research Applications

N-[(1E)-3-Oxo-1-buten-1-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in certain cell types, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Enone Reactivity: The enone group in N-[(1E)-3-Oxo-1-buten-1-yl]benzamide distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks α,β-unsaturation. This enone may enhance its utility in Michael addition or cycloaddition reactions, though experimental validation is needed.
  • Directing Groups: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which acts as an N,O-bidentate ligand for metal catalysis , the enone group in the target compound could facilitate coordination with transition metals, but this remains unexplored.

Enone vs. Hydroxy/Dimethyl Groups

  • The enone moiety in this compound is electron-deficient, making it reactive toward nucleophiles. In contrast, the hydroxy and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide stabilize metal coordination, enabling C–H bond activation .
  • Example : The hydroxy group in the latter compound facilitates hydrogen bonding, critical for stabilizing intermediates in catalytic cycles.

Sulfonyl and Halogen Substituents

  • N-(4-Chlorophenyl)-4-(methylsulfonyl)benzamide incorporates electron-withdrawing sulfonyl and chloro groups, enhancing its electrophilicity and interaction with biological targets like kinases . Such substituents are absent in the target compound.

Thiazolyl and Thiourea Derivatives

  • Thiazolyl benzamides (e.g., N-(thiazol-2-yl)-benzamide) exhibit enhanced bioavailability and target specificity due to the heterocyclic thiazole ring . The enone group in the target compound may offer similar advantages if functionalized appropriately.

Biological Activity

N-[(1E)-3-Oxo-1-buten-1-yl]benzamide is a compound belonging to the benzamide class, characterized by a unique structure that includes a benzamide moiety attached to a butenyl group with an oxo substituent. This compound has garnered attention for its potential biological activities , including antioxidant, antibacterial, anti-inflammatory, and analgesic properties.

Structure and Composition

  • Chemical Formula : C11_{11}H11_{11}NO2_2
  • Molecular Weight : 189.21 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzamide with an appropriate butenyl derivative. Common solvents include ethanol or methanol, with acids or bases as catalysts. Purification methods often involve recrystallization or chromatography to achieve high purity levels.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems.

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. In comparative studies, it was found to be more effective than traditional antibiotics like ampicillin against specific pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

This compound is reported to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition suggests its potential use as an anti-inflammatory agent .

Analgesic Potential

Preliminary studies have indicated that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways at the molecular level.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamideAntibacterial against E. coli
2,3-dimethoxybenzamideAntioxidant and metal chelating
3-acetoxy-2-methylbenzamideSignificant antibacterial properties

This table highlights how this compound compares to other benzamide derivatives in terms of biological activity.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant bacterial strains. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new therapeutic agent against resistant infections .

Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that this compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound could play a role in managing inflammatory diseases .

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